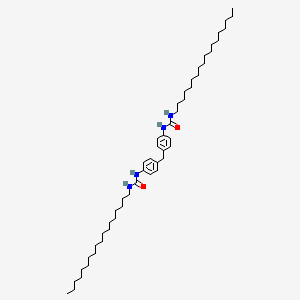
2-nitroisophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitroisophthalonitrile is an organic compound with the molecular formula C8H3N3O2 It is characterized by the presence of a nitro group (-NO2) and two cyano groups (-CN) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-nitroisophthalonitrile can be synthesized through several methods. One common approach involves the nitration of benzene derivatives followed by the introduction of cyano groups. For instance, the nitration of 1,3-dicyanobenzene can yield this compound under controlled conditions. The reaction typically requires a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-nitroisophthalonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano groups under suitable conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: The major product of the reduction reaction is 2-Aminobenzene-1,3-dicarbonitrile.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Scientific Research Applications
2-nitroisophthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitroisophthalonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect metabolic pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrobenzene-1,2-dicarbonitrile
- 4-Nitrobenzene-1,2-dicarbonitrile
- 1,3-Dinitrobenzene
Uniqueness
2-nitroisophthalonitrile is unique due to the specific positioning of the nitro and cyano groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers and other nitrobenzene derivatives.
Properties
CAS No. |
51762-72-2 |
|---|---|
Molecular Formula |
C8H3N3O2 |
Molecular Weight |
173.13 g/mol |
IUPAC Name |
2-nitrobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-2-1-3-7(5-10)8(6)11(12)13/h1-3H |
InChI Key |
CODNNHCWSWXSFO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate](/img/structure/B1627395.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1627398.png)


![[3,4'-Bipyridine]-5-carbonitrile](/img/structure/B1627401.png)



![5-Bromo-2,2-dichlorobenzo[d][1,3]dioxole](/img/structure/B1627407.png)





